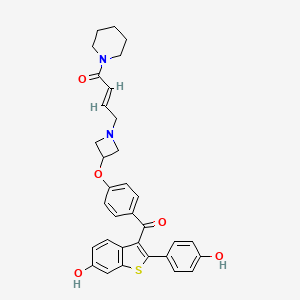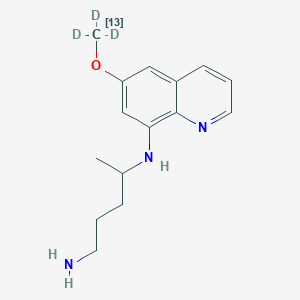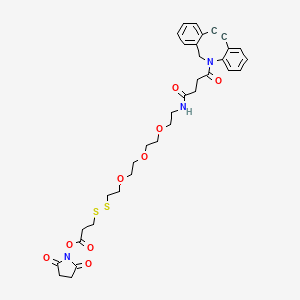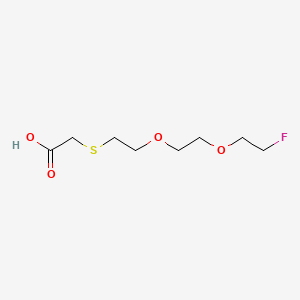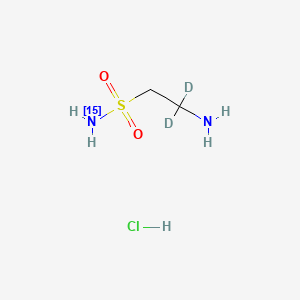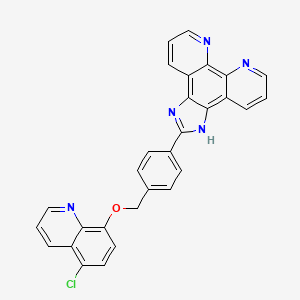
Antibacterial agent 113
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antibacterial agent 113 is a potent antimicrobial compound known for its effectiveness against a broad spectrum of bacterial pathogens It exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a valuable asset in the fight against bacterial infections
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 113 typically involves a multi-step process that includes the formation of key intermediates followed by their conversion into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity. Common reagents used in the synthesis include organic solvents, acids, bases, and reducing agents.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented at various stages to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions: Antibacterial agent 113 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.
Substitution: Common reagents include halogens (chlorine, bromine), alkyl halides, and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.
科学的研究の応用
Antibacterial agent 113 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of reaction mechanisms and kinetics. Its reactivity and stability make it an ideal candidate for various chemical experiments.
Biology: It is employed in microbiological studies to investigate the effects of antibacterial agents on bacterial growth and metabolism. It is also used in the development of new antibacterial therapies.
Medicine: this compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. It is also studied for its role in preventing bacterial contamination in medical devices and implants.
Industry: It is used in the formulation of antibacterial coatings, disinfectants, and preservatives. Its effectiveness in controlling bacterial growth makes it valuable in various industrial applications, including food processing and water treatment.
作用機序
The mechanism of action of antibacterial agent 113 involves the inhibition of key bacterial enzymes and pathways. It targets the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with protein synthesis by binding to the bacterial ribosome, preventing the translation of essential proteins. The compound also disrupts the bacterial membrane integrity, causing leakage of cellular contents and eventual cell death.
類似化合物との比較
Antibacterial agent 113 is unique in its broad-spectrum activity and multiple mechanisms of action. Similar compounds include:
Penicillin: Targets bacterial cell wall synthesis but is primarily effective against Gram-positive bacteria.
Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity compared to this compound.
Ciprofloxacin: Targets bacterial DNA gyrase but is less effective against certain Gram-positive bacteria.
In comparison, this compound offers a broader range of activity and multiple targets, making it a versatile and potent antibacterial agent.
特性
分子式 |
C29H18ClN5O |
|---|---|
分子量 |
487.9 g/mol |
IUPAC名 |
2-[4-[(5-chloroquinolin-8-yl)oxymethyl]phenyl]-1H-imidazo[4,5-f][1,10]phenanthroline |
InChI |
InChI=1S/C29H18ClN5O/c30-22-11-12-23(24-19(22)4-1-13-31-24)36-16-17-7-9-18(10-8-17)29-34-27-20-5-2-14-32-25(20)26-21(28(27)35-29)6-3-15-33-26/h1-15H,16H2,(H,34,35) |
InChIキー |
UUMKJRXTXDAUGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)OCC3=CC=C(C=C3)C4=NC5=C6C=CC=NC6=C7C(=C5N4)C=CC=N7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


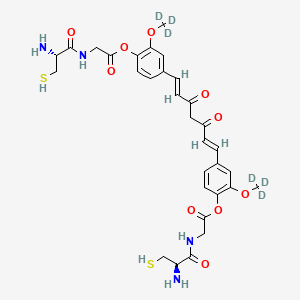

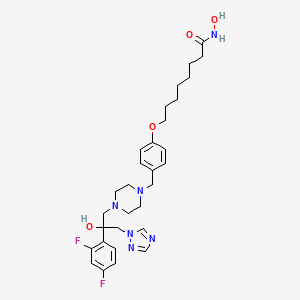
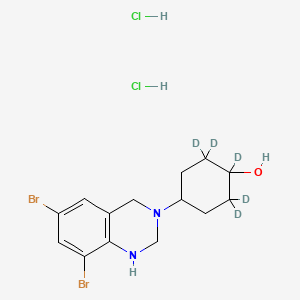

![disodium;[2-methoxy-5-[6-methoxy-3-(3,4,5-trimethoxybenzoyl)-1H-indol-2-yl]phenyl] phosphate](/img/structure/B12418468.png)
